

Introduction to Celiac Disease and the Role of Transglutaminase 2

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Compound of Interest

Compound Name: TG 41

Cat. No.: B1682782

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Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The immune response targets the small intestine, leading to inflammation, villous atrophy, and malabsorption. A key enzyme in the pathogenesis of celiac disease is tissue transglutaminase (TG2), which is the primary autoantigen of the disease[1].

TG2 is a calcium-dependent enzyme that, in the context of celiac disease, performs two crucial functions that contribute to the autoimmune response:

- **Deamidation of Gliadin Peptides:** TG2 deamidates specific glutamine residues in gluten peptides, the main protein component of wheat. This process converts glutamine to glutamate, creating negatively charged epitopes that bind with high affinity to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells. This, in turn, triggers a potent T-cell mediated inflammatory response.
- **Cross-linking and Neo-epitope Formation:** TG2 can also cross-link proteins. This cross-linking activity can lead to the formation of new antigenic epitopes ("neo-epitopes") that can further stimulate the immune system[1].

Given its central role in the disease mechanism, TG2 has emerged as a prime therapeutic target for the development of novel treatments for celiac disease.

ZED1227: A First-in-Class TG2 Inhibitor

ZED1227 is a selective, orally available, small-molecule inhibitor of TG2 that has been investigated in clinical trials for the treatment of celiac disease. It acts by covalently binding to the active site cysteine residue of TG2, thereby irreversibly inhibiting its enzymatic activity[2].

Quantitative Data for ZED1227

The following tables summarize key quantitative data for ZED1227, compiled from preclinical studies.

Parameter	Value	Species	Reference Assay
IC ₅₀ (TG2 Inhibition)	53 nM	Human	In vitro transamidation assay with human TG2
IC ₉₀ (TG2 Inhibition)	300 nM	Human	In vitro transamidation assay with human TG2
Cell Permeability (Caco-2)	< 1 x 10 ⁻⁶ cm/s	-	Caco-2 cell monolayer assay

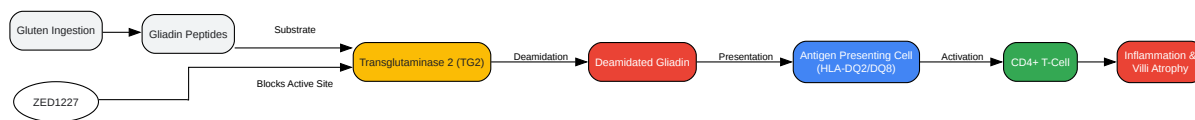
Table 1: In Vitro Potency and Permeability of ZED1227.[2]

Isoenzyme	Selectivity (fold vs. TG2)
Factor XIII (Plasma TG)	> 900-fold
Transglutaminase 1 (TG1)	> 900-fold
Transglutaminase 3 (TG3)	> 900-fold
Transglutaminase 6 (TG6)	122-fold

Table 2: Isoenzyme Selectivity of ZED1227.[2]

Signaling Pathways and Mechanism of Action

The mechanism of action of TG2 inhibitors like ZED1227 directly interferes with the initial steps of the gluten-induced autoimmune cascade in the small intestine.



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Caption: Mechanism of TG2 inhibition in celiac disease.

Experimental Protocols

In Vitro TG2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human TG2.

Materials:

- Recombinant human TG2
- N,N-dimethyl casein (glutamine-donor substrate)
- 5-(biotinamido)pentylamine (amine-donor substrate)
- Streptavidin-coated plates
- HRP-conjugated anti-biotin antibody
- TMB substrate
- Test compound (e.g., ZED1227)

Procedure:

- Coat streptavidin plates with the glutamine-donor substrate.
- Pre-incubate recombinant human TG2 with varying concentrations of the test compound.
- Initiate the transamidation reaction by adding the amine-donor substrate.
- Incubate to allow for the incorporation of the biotinylated amine into the casein.
- Wash the plates to remove unbound reagents.
- Add HRP-conjugated anti-biotin antibody and incubate.
- Wash the plates and add TMB substrate.
- Measure the absorbance at a suitable wavelength to quantify the reaction product.
- Calculate the IC₅₀ value from the dose-response curve.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a test compound.

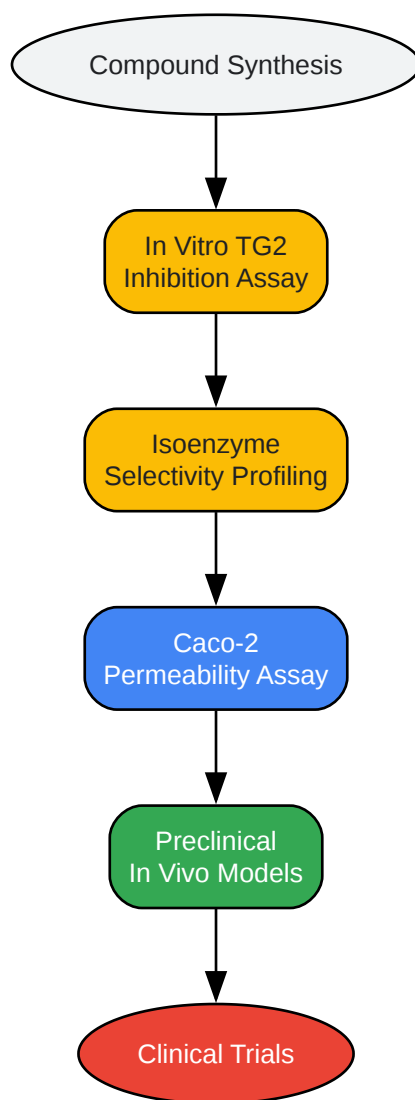
Materials:

- Caco-2 cells
- Transwell inserts
- Hanks' Balanced Salt Solution (HBSS)
- Test compound
- LC-MS/MS system

Procedure:

- Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.
- Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).

- Wash the cell monolayers with HBSS.
- Add the test compound to the apical side of the monolayer.
- Collect samples from the basolateral side at various time points.
- Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
- Calculate the apparent permeability coefficient (P_{app}).



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Caption: Drug discovery workflow for a TG2 inhibitor.

Conclusion

The inhibition of transglutaminase 2 represents a promising, targeted therapeutic strategy for celiac disease. By directly blocking the enzyme responsible for generating the immunogenic gluten peptides, TG2 inhibitors have the potential to prevent the downstream inflammatory cascade and subsequent intestinal damage. Compounds like ZED1227 have demonstrated potent and selective inhibition of TG2 in preclinical studies and have shown promise in early clinical trials. Further research and development in this area hold the potential to deliver a much-needed, non-dietary treatment for celiac disease.

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References

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